methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, making it of interest for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the 2-methylpropyl group and the beta-alaninate moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further research and application.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide
- Methyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycylprolylglycinate
Uniqueness
Methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate stands out due to its unique isoquinoline structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3-[[2-(2-methylpropyl)-1-oxoisoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)10-20-11-15(17(22)19-9-8-16(21)24-3)13-6-4-5-7-14(13)18(20)23/h4-7,11-12H,8-10H2,1-3H3,(H,19,22) |
InChI Key |
UTACUAHONWMBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.